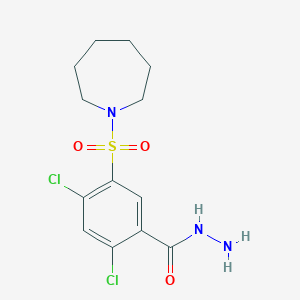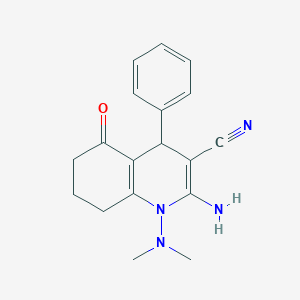![molecular formula C25H23BrN4O3S B11636932 N-(4-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636932.png)
N-(4-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine: is a complex organic compound that belongs to the class of phthalazinamine derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, a morpholinylsulfonyl group, and a phthalazinamine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinamine core, followed by the introduction of the bromophenyl, methyl, and morpholinylsulfonyl groups. Common reagents used in these reactions include bromine, methylating agents, and morpholine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and maximize efficiency.
化学反応の分析
Types of Reactions: N-(4-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often requires a catalyst or elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-(4-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(4-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
- N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine
- N-(4-fluorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine
- N-(4-iodophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine
Comparison: Compared to its analogs, N-(4-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance the compound’s ability to participate in certain chemical reactions or improve its binding affinity to biological targets.
特性
分子式 |
C25H23BrN4O3S |
|---|---|
分子量 |
539.4 g/mol |
IUPAC名 |
N-(4-bromophenyl)-4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C25H23BrN4O3S/c1-17-6-7-18(16-23(17)34(31,32)30-12-14-33-15-13-30)24-21-4-2-3-5-22(21)25(29-28-24)27-20-10-8-19(26)9-11-20/h2-11,16H,12-15H2,1H3,(H,27,29) |
InChIキー |
PXJQSSCVHZYFQA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Br)S(=O)(=O)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl]morpholine](/img/structure/B11636853.png)




![2-Tert-butyl-2-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B11636892.png)

![2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11636901.png)
![3-{[4-(propan-2-yloxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11636912.png)
![1-(3,4-Dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11636913.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide](/img/structure/B11636916.png)
![(6Z)-6-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636917.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B11636923.png)
![2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11636928.png)
